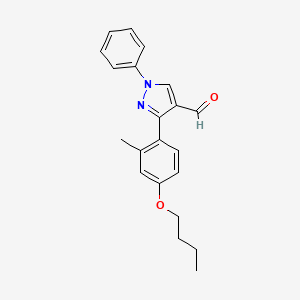

3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1234692-04-6

Cat. No.: VC5548904

Molecular Formula: C21H22N2O2

Molecular Weight: 334.419

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234692-04-6 |

|---|---|

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 334.419 |

| IUPAC Name | 3-(4-butoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C21H22N2O2/c1-3-4-12-25-19-10-11-20(16(2)13-19)21-17(15-24)14-23(22-21)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3 |

| Standard InChI Key | QCHLAAUTYZNXJZ-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The compound’s molecular formula is C21H22N2O2, with a molecular weight of 334.419 g/mol. Its IUPAC name, 3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde, reflects the substitution pattern: a butoxy-methylphenyl group at position 3, a phenyl group at position 1, and a formyl group at position 4 of the pyrazole ring.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 882220-50-0 |

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 334.419 g/mol |

| IUPAC Name | 3-(4-butoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |

| SMILES | CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C |

| InChI Key | MFBJZAWMINCHDD-UHFFFAOYSA-N |

Structural Features

The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

-

A 4-butoxy-2-methylphenyl group at position 3, contributing hydrophobicity and steric bulk.

-

A phenyl group at position 1, enhancing π-π stacking interactions.

-

A formyl group (-CHO) at position 4, enabling further functionalization via condensation or reduction .

Synthesis and Preparation

Triflate Intermediate Formation

The synthesis begins with 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which undergoes triflation using trifluoromethanesulfonic anhydride (Tf2O) and triethylamine (TEA) in dichloromethane. This step replaces the hydroxyl group with a triflyl (-OTf) group, creating a reactive intermediate for cross-coupling .

Reaction Scheme:

Palladium-Catalyzed Cross-Coupling

The triflate intermediate undergoes Suzuki-Miyaura coupling with 4-butoxy-2-methylphenylboronic acid in the presence of Pd(PPh3)4 and K3PO4. This reaction introduces the aryl group at position 3 of the pyrazole .

Table 2: Optimized Coupling Conditions

| Parameter | Condition |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Anhydrous K3PO4 |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (100–120°C) |

| Reaction Time | 12–24 hours |

The product is purified via flash chromatography (ethyl acetate/hexane), yielding the target compound in 70–85% purity .

Spectral Characterization

NMR Spectroscopy

-

1H NMR (500 MHz, CDCl3):

-

13C NMR (125 MHz, CDCl3):

IR Spectroscopy

Key absorption bands include:

Mass Spectrometry

-

ESI-MS: m/z 335.2 [M+H]⁺ (calc. 334.419).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume